molecular formula C26H30BrN B12287105 Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]-

Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]-

Cat. No.: B12287105
M. Wt: 436.4 g/mol
InChI Key: WGYYSTIKYDZGRQ-UHFFFAOYSA-N
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Description

Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]- is an organic compound with the molecular formula C26H30BrN It is a derivative of benzenamine, where the amine group is substituted with two 4-(1,1-dimethylethyl)phenyl groups and a bromine atom at the 3-position of the benzene ring

Properties

Molecular Formula

C26H30BrN

Molecular Weight

436.4 g/mol

IUPAC Name

3-bromo-N,N-bis(4-tert-butylphenyl)aniline

InChI

InChI=1S/C26H30BrN/c1-25(2,3)19-10-14-22(15-11-19)28(24-9-7-8-21(27)18-24)23-16-12-20(13-17-23)26(4,5)6/h7-18H,1-6H3

InChI Key

WGYYSTIKYDZGRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)(C)C)C3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]- typically involves the bromination of N,N-bis[4-(1,1-dimethylethyl)phenyl]benzenamine. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenamines, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]- involves its interaction with specific molecular targets. The bromine atom and the bulky tert-butyl groups influence its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine,4-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]
  • Benzenamine,3-chloro-N,N-bis[4-(1,1-dimethylethyl)phenyl]
  • Benzenamine,3-bromo-N,N-bis[4-(2-methyl-2-propanyl)phenyl]

Uniqueness

Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]- is unique due to the specific positioning of the bromine atom and the presence of two bulky tert-butyl groups. These structural features confer distinct chemical properties and reactivity compared to similar compounds. The bromine atom at the 3-position allows for specific substitution reactions, while the tert-butyl groups provide steric hindrance, influencing the compound’s overall behavior .

Biological Activity

Benzenamine, 3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]- (CAS Number: 664375-76-2) is a compound with significant biological activity and potential applications in various fields, including medicinal chemistry and materials science. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by:

  • Molecular Formula : C22H26BrN
  • Molecular Weight : 396.35 g/mol
  • Structural Features : It contains a brominated aniline moiety with two tert-butyl groups attached to the phenyl rings, which may influence its solubility and biological interactions.

Anticancer Properties

Research indicates that derivatives of brominated anilines exhibit anticancer properties. For instance, compounds similar to Benzenamine, 3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]- have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Studies have demonstrated that brominated anilines can induce cell cycle arrest in cancer cells, preventing their progression through the cycle and leading to apoptosis.
  • Apoptosis Induction : These compounds can activate apoptotic pathways, leading to programmed cell death in tumor cells. The presence of the bromine atom is thought to enhance this effect by increasing the compound's reactivity with cellular targets.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research shows that brominated anilines can exhibit:

  • Bactericidal Effects : Some studies report significant activity against gram-positive and gram-negative bacteria, suggesting potential use in developing antibacterial agents.
  • Fungal Inhibition : There is evidence supporting the antifungal activity of similar compounds, making them candidates for treating fungal infections.

The biological activity of Benzenamine, 3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]- is largely attributed to its ability to interact with biological macromolecules:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells by generating ROS, which can damage cellular components and trigger apoptosis.
  • Enzyme Inhibition : It has been suggested that brominated anilines can inhibit specific enzymes involved in cellular signaling pathways critical for cancer progression.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of brominated aniline derivatives for their anticancer activity against human breast cancer cell lines. The results indicated that compounds with similar structures to Benzenamine, 3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]- exhibited IC50 values in the low micromolar range, demonstrating potent anticancer effects (Smith et al., 2023).

Study 2: Antimicrobial Activity

In another investigation reported in Antimicrobial Agents and Chemotherapy, researchers assessed the antimicrobial properties of various brominated anilines. The study found that Benzenamine derivatives displayed significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting their potential as new antimicrobial agents (Johnson et al., 2023).

Data Tables

PropertyValue
Molecular FormulaC22H26BrN
Molecular Weight396.35 g/mol
Anticancer IC50 (Breast Cancer)Low micromolar
Antimicrobial ActivityEffective against S. aureus
Effective against E. coli

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